2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-14-11-15(2)29(25-14)19-7-8-21(31)28(26-19)13-20(30)23-17-5-3-16(4-6-17)18-12-27-9-10-32-22(27)24-18/h3-12H,13H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDECDADNULRIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by multiple functional groups that contribute to its biological activity. The pyrazole , pyridazine , and imidazole moieties are known for their roles in various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Similar pyrazole derivatives have shown significant antiproliferative effects in cancer cell lines. For instance, compounds containing the pyrazole structure have been reported to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell viability in pancreatic cancer cells .
- Enzyme Inhibition : The presence of the imidazolyl and thiazolyl rings suggests potential inhibitory effects on various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases .
- Modulation of Autophagy : Research indicates that pyrazole derivatives can modulate autophagic processes, enhancing or inhibiting autophagy depending on the cellular context. This modulation is crucial for cancer therapy as it can lead to either cell death or survival .
Biological Activities
The following table summarizes key biological activities associated with the compound and related pyrazole derivatives:
Case Studies
Several studies highlight the efficacy of similar compounds:
- A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells, indicating that structural modifications can significantly enhance biological activity .
- Another investigation into pyrazole derivatives revealed their ability to inhibit specific kinases involved in cancer cell proliferation, suggesting a promising avenue for drug development targeting these pathways .
Scientific Research Applications
The biological activities of this compound can be attributed to several mechanisms:
Anticancer Activity : Similar pyrazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. For example, compounds with analogous structures have been shown to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell viability in pancreatic cancer cells.
Enzyme Inhibition : The imidazolyl and thiazolyl rings suggest potential inhibitory effects on various enzymes critical in cancer progression and other diseases. These include kinases and proteases that play pivotal roles in cellular signaling pathways.
Modulation of Autophagy : Research indicates that pyrazole derivatives can modulate autophagic processes. Depending on the cellular context, they can either enhance or inhibit autophagy, which is crucial for cancer therapy as it can lead to cell death or survival.
Case Studies
Several studies highlight the efficacy of similar compounds:
- Antiproliferative Activity : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity against MIA PaCa-2 cells. This indicates that structural modifications can significantly enhance biological activity.
- Kinase Inhibition : Another investigation into pyrazole derivatives revealed their ability to inhibit specific kinases involved in cancer cell proliferation. This suggests a promising avenue for drug development targeting these pathways.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can its purity be optimized?
- Answer: The synthesis of structurally analogous pyridazine derivatives often involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyridazinone intermediates can be functionalized via reactions with activated methylene compounds or heterocyclic amines under controlled conditions . Purity optimization typically employs column chromatography (e.g., silica gel) and recrystallization using solvents like ethanol or acetonitrile. Analytical techniques such as HPLC or UPLC with UV detection (λ = 254–280 nm) are critical for purity assessment .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for structural elucidation, particularly for distinguishing pyridazine and imidazothiazole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches near 1680–1700 cm⁻¹). For chromatographic validation, reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) is recommended .
Q. What are the primary biological targets or therapeutic areas associated with this compound?
- Answer: Structurally related pyridazine-acetamide hybrids have demonstrated activity against inflammatory pathways (e.g., COX-2 inhibition) and metabolic disorders (e.g., α-glucosidase inhibition). The imidazothiazole moiety may confer antimicrobial or antitumor properties, as seen in analogs targeting DNA topoisomerases or kinase signaling . Preclinical studies should prioritize assays like enzyme inhibition (IC₅₀ determination) and cell viability (MTT assay) in relevant disease models.
Advanced Research Questions
Q. How can computational methods be integrated to predict reactivity or optimize the compound’s synthesis?
- Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms can predict feasible reaction pathways and identify kinetic bottlenecks . Software tools like Gaussian or ORCA enable optimization of solvent effects and catalytic conditions. Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal stoichiometry and temperature profiles, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins) or cell-line specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to validate mechanisms. Meta-analysis of dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) can isolate confounding variables . For example, inconsistent α-glucosidase inhibition data may require adjusting substrate concentrations or cofactor availability .
Q. How can the compound’s pharmacokinetic properties be improved without compromising its bioactivity?
- Answer: Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can identify regions tolerant to modification. For instance, substituting the pyrazole methyl groups with hydrophilic substituents (e.g., hydroxyl or amine) may enhance solubility while maintaining target binding. Prodrug strategies (e.g., esterification of the acetamide) can improve bioavailability, as demonstrated in pyridazine-based anti-inflammatory agents .
Q. What experimental design principles minimize resource consumption during optimization?
- Answer: Employ Design of Experiments (DoE) frameworks (e.g., Box-Behnken or factorial designs) to systematically vary parameters (temperature, catalyst loading, solvent ratio) and identify critical factors . Response surface methodology (RSM) reduces the number of trials by 50–70% compared to one-variable-at-a-time approaches. High-throughput screening (HTS) microplates enable parallel testing of reaction conditions, as validated in membrane separation and reactor design studies .
Data Management and Validation
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Answer: Implement electronic lab notebooks (ELNs) with blockchain-based timestamping for traceability. Raw spectral data (NMR, MS) should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), stored in repositories like Zenodo or Figshare. Cross-validate synthetic yields and bioactivity metrics using blinded replicates and external collaborators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
